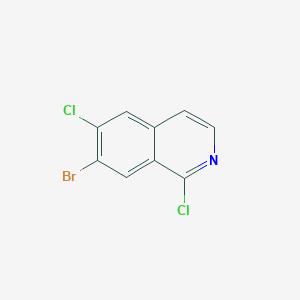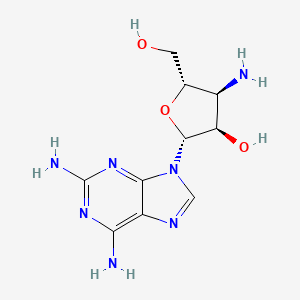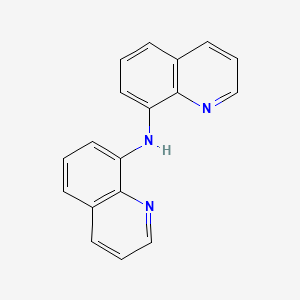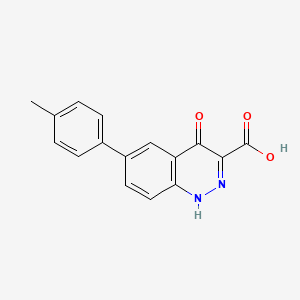![molecular formula C16H15F2NO B11846814 2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 827310-56-5](/img/structure/B11846814.png)
2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 3,5-difluorobenzyl group attached to the tetrahydroisoquinoline core, which includes a hydroxyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl bromide and tetrahydroisoquinoline.
Nucleophilic Substitution: The 3,5-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with tetrahydroisoquinoline in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation at the 8th position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group at the 8th position can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced aromatic compounds.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting the release and uptake of neurotransmitters.
Comparison with Similar Compounds
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8th position.
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: Hydroxyl group at the 6th position instead of the 8th.
2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-one: Ketone group at the 8th position instead of the hydroxyl group.
Uniqueness: The presence of the hydroxyl group at the 8th position in 2-(3,5-Difluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-8-ol provides unique chemical reactivity and potential biological activity compared to its analogs. This functional group can participate in hydrogen bonding and other interactions that may enhance its binding affinity to biological targets.
Properties
CAS No. |
827310-56-5 |
|---|---|
Molecular Formula |
C16H15F2NO |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C16H15F2NO/c17-13-6-11(7-14(18)8-13)9-19-5-4-12-2-1-3-16(20)15(12)10-19/h1-3,6-8,20H,4-5,9-10H2 |
InChI Key |
JSBVSPIOEXCIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)







![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)




